molecular formula C20H21FN2O3S B11469170 3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11469170
M. Wt: 388.5 g/mol
InChI Key: ZKBXYIWXBYNYAX-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the 4,5-Dimethyl Groups: Methylation of the pyrrole ring can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the 4-Methoxybenzyl Group: This step involves a nucleophilic substitution reaction where the pyrrole nitrogen attacks a 4-methoxybenzyl halide.

    Sulfonylation with 4-Fluorophenylsulfonyl Chloride: The final step is the sulfonylation of the pyrrole nitrogen using 4-fluorophenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nitration can be achieved using a mixture of nitric and sulfuric acids, while halogenation can be done using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: The major product would be the corresponding sulfide.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl and methoxy groups can enhance binding affinity to biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The fluorophenyl and methoxybenzyl groups are known to enhance the pharmacokinetic properties of drugs, such as bioavailability and metabolic stability.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine
  • 3-[(4-fluorophenyl)sulfonyl]-1-(4-hydroxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine
  • 3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-carboxylic acid

Uniqueness

The unique combination of the fluorophenylsulfonyl and methoxybenzyl groups in 3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine provides distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can improve solubility and bioavailability.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C20H21FN2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C20H21FN2O3S/c1-13-14(2)23(12-15-4-8-17(26-3)9-5-15)20(22)19(13)27(24,25)18-10-6-16(21)7-11-18/h4-11H,12,22H2,1-3H3

InChI Key

ZKBXYIWXBYNYAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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